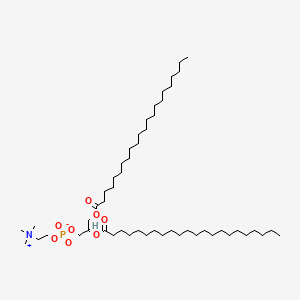
1,2-Didocosanoyl-sn-glycero-3-phosphocholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Didocosanoyl-sn-glycero-3-phosphocholine is an organic compound belonging to the class of phosphocholines. It is characterized by its complex structure, which includes long-chain fatty acid esters and a phosphocholine head group. This compound is notable for its amphiphilic nature, making it useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Didocosanoyl-sn-glycero-3-phosphocholine typically involves the esterification of glycerol with docosanoic acid, followed by the introduction of a phosphocholine group. A common synthetic route includes:
Esterification: Glycerol reacts with docosanoic acid in the presence of a catalyst to form 2,3-di(docosanoyloxy)propyl alcohol.
Phosphorylation: The resulting alcohol is then phosphorylated using a phosphorylating agent such as phosphorus oxychloride.
Quaternization: The final step involves the quaternization of the phosphate group with trimethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large quantities of glycerol and docosanoic acid are esterified in industrial reactors.
Continuous Phosphorylation: The esterified product is continuously fed into a phosphorylation reactor.
Automated Quaternization: The phosphorylated intermediate is then quaternized in an automated system to ensure consistency and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Didocosanoyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions, yielding glycerol, docosanoic acid, and phosphocholine derivatives.
Oxidation: The compound can undergo oxidation reactions, particularly at the fatty acid chains, leading to the formation of peroxides and other oxidized products.
Substitution: The phosphocholine group can participate in substitution reactions, where the trimethylazaniumyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide at elevated temperatures.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as amines or thiols are used under mild conditions to achieve substitution.
Major Products
Hydrolysis: Glycerol, docosanoic acid, and phosphocholine derivatives.
Oxidation: Peroxides and oxidized fatty acid derivatives.
Substitution: Various substituted phosphocholine compounds.
Applications De Recherche Scientifique
1,2-Didocosanoyl-sn-glycero-3-phosphocholine has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in chemical reactions and formulations.
Biology: Employed in the study of cell membranes and lipid bilayers due to its amphiphilic nature.
Medicine: Investigated for its potential in drug delivery systems, particularly in liposomal formulations.
Industry: Utilized in the production of cosmetics and personal care products for its emulsifying properties.
Mécanisme D'action
The mechanism of action of 1,2-Didocosanoyl-sn-glycero-3-phosphocholine involves its interaction with lipid bilayers and cell membranes. The compound integrates into lipid bilayers due to its amphiphilic nature, affecting membrane fluidity and permeability. This integration can influence various cellular processes, including signal transduction and membrane protein function.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Diheptadecanoyl-sn-glycero-3-phosphocholine: Similar in structure but with shorter fatty acid chains.
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine: Another phosphocholine with even shorter fatty acid chains.
1,2-Dioleoyl-sn-glycero-3-phosphocholine: Contains unsaturated fatty acid chains, differing in physical properties.
Uniqueness
1,2-Didocosanoyl-sn-glycero-3-phosphocholine is unique due to its long-chain docosanoic acid esters, which confer distinct physical and chemical properties. These long chains enhance its ability to form stable lipid bilayers and micelles, making it particularly useful in applications requiring robust emulsification and membrane integration.
Propriétés
Numéro CAS |
64792-89-8 |
|---|---|
Formule moléculaire |
C52H104NO8P |
Poids moléculaire |
902.4 g/mol |
Nom IUPAC |
2,3-di(docosanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C52H104NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-42-44-51(54)58-48-50(49-60-62(56,57)59-47-46-53(3,4)5)61-52(55)45-43-41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h50H,6-49H2,1-5H3 |
Clé InChI |
HRTBOPUWPUXROO-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCCCCCC |
Synonymes |
dibehenoyl-PC dibehenoyl-phosphatidylcholine dibehenoylphosphatidylcholine didocosanoylphosphatidylcholine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















